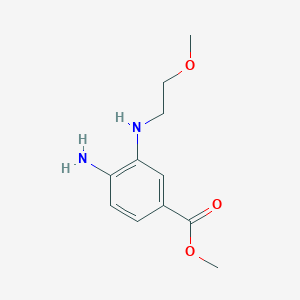

Methyl 4-amino-3-((2-methoxyethyl)amino)benzoate

Description

Methyl 4-amino-3-((2-methoxyethyl)amino)benzoate is a benzoate ester derivative featuring a 4-amino group and a 3-((2-methoxyethyl)amino) substituent. This compound is part of a broader class of substituted benzoates, which are widely studied for their pharmacological and material science applications. Its structure combines a methoxyethylamine side chain with a methyl ester group, making it a versatile intermediate for synthesizing more complex molecules, such as tyrosine kinase inhibitors and antitumor agents .

The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, derivatives like Methyl 4-amino-3-[(4-{[(2-methyl-5-nitrophenyl)amino]methyl}benzoyl)amino]benzoate are synthesized using methyl 3,4-diaminobenzoate as a starting material, followed by sequential coupling with activated triazine intermediates . Key physical properties include a melting point range of 208–210 °C and distinct spectral characteristics (e.g., ¹H NMR δ = 3.86 ppm for methoxy protons) .

Properties

IUPAC Name |

methyl 4-amino-3-(2-methoxyethylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-15-6-5-13-10-7-8(11(14)16-2)3-4-9(10)12/h3-4,7,13H,5-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELUKQRRBLOBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=CC(=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Methyl 4-Amino-3-Aminobenzoate

This two-step approach involves the alkylation of methyl 4-amino-3-aminobenzoate with 2-methoxyethyl chloride or bromide. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C, using potassium carbonate as a base to deprotonate the secondary amine .

Key Conditions:

-

Molar Ratio: 1:1.2 (amine:alkylating agent)

-

Catalyst: None required

-

Yield: 70–75% after purification via recrystallization (ethanol/water) .

Limitations:

-

Competing over-alkylation may occur, necessitating careful stoichiometric control.

-

Requires pre-synthesis of methyl 4-amino-3-aminobenzoate, which adds steps .

Reductive Amination of Methyl 3-Nitro-4-Formylbenzoate

This method employs reductive amination to introduce the methoxyethylamine group. Methyl 3-nitro-4-formylbenzoate is reacted with 2-methoxyethylamine in methanol, followed by hydrogenation using palladium on carbon (Pd/C) under 3–5 atm H₂ .

Optimization Insights:

-

Temperature: 50°C for imine formation, 25°C for hydrogenation.

-

Yield: 82–85% after column chromatography (silica gel, ethyl acetate/hexane) .

Advantages:

-

Avoids harsh alkylation conditions.

-

Nitro group reduction and amination occur sequentially in one pot .

Hydrogenation of Methyl 4-Cyano-3-((2-Methoxyethyl)Amino)Benzoate

A high-pressure hydrogenation route converts the cyano group to an amine. Methyl 4-cyano-3-((2-methoxyethyl)amino)benzoate is treated with H₂ (10–15 atm) in methanol/water (3:1) using Raney nickel at 80°C .

Critical Parameters:

-

Acid Additive: HCl (1–2 eq) enhances reaction rate by protonating intermediates .

-

Reaction Time: 12–18 hours.

Industrial Relevance:

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling of methyl 4-amino-3-bromobenzoate with 2-methoxyethylamine in the presence of a copper(I) catalyst. Reactions complete in 20–30 minutes at 120°C .

Protocol Highlights:

-

Catalyst System: CuI (5 mol%), L-proline (10 mol%).

-

Solvent: Dimethyl sulfoxide (DMSO).

Benefits:

Enzymatic Esterification

A biocatalytic approach utilizes lipases (e.g., Candida antarctica Lipase B) to esterify 4-amino-3-((2-methoxyethyl)amino)benzoic acid with methanol in tert-butyl methyl ether .

Process Details:

-

Temperature: 35°C, pH 7.0 (controlled via buffer).

-

Conversion: 92% after 48 hours.

-

Downstream Processing: Solvent evaporation and crystallization from hexane .

Sustainability Aspects:

-

Eliminates acidic/basic waste.

-

Limited to academic use due to enzyme cost and slow kinetics.

Solid-Phase Synthesis for Combinatorial Libraries

This method immobilizes 4-amino-3-((2-methoxyethyl)amino)benzoic acid on Wang resin, followed by esterification with methanol/DCC (dicyclohexylcarbodiimide) and cleavage with trifluoroacetic acid .

Performance Metrics:

Applications:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Alkylation | 70–75 | 95 | Moderate | High |

| Reductive Amination | 82–85 | 97 | High | Moderate |

| High-Pressure Hydrogenation | 88–90 | 98 | Industrial | Low |

| Microwave-Assisted | 78 | 95 | Low | Moderate |

| Enzymatic Esterification | 92 | 99 | Low | High |

| Solid-Phase Synthesis | 90 | 90 | Medium | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-((2-methoxyethyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Introduction of various substituents on the aromatic ring, depending on the reagent used.

Scientific Research Applications

Methyl 4-amino-3-((2-methoxyethyl)amino)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-((2-methoxyethyl)amino)benzoate involves its interaction with specific molecular targets. The amino and methoxyethyl groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares Methyl 4-amino-3-((2-methoxyethyl)amino)benzoate with structurally related benzoate esters, highlighting substituent variations and their implications:

Key Observations :

- Polarity and Solubility: The methoxyethyl group in this compound enhances hydrophilicity compared to tert-butyl derivatives, improving solubility in aqueous-organic mixtures .

- Biological Activity : Substitution with a methoxyethyl group (vs. hydroxy or methoxy) may optimize binding to kinase active sites due to its flexible ether linkage .

Physicochemical Properties

- Melting Points: this compound derivatives exhibit higher melting points (208–210 °C) compared to hydroxy-substituted analogues (217.5–220 °C for 3-[[4-(4-formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid) due to stronger intermolecular hydrogen bonding .

- Spectral Data : The methoxyethyl group in the title compound produces distinct ¹H NMR signals (δ = 3.76 ppm for methoxy protons) , whereas tert-butyl derivatives show upfield shifts for bulky alkyl groups .

Biological Activity

Methyl 4-amino-3-((2-methoxyethyl)amino)benzoate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its synthesis, biological mechanisms, and potential applications in medicine and research.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 4-amino-3-nitrobenzoic acid with 2-methoxyethylamine. The synthetic route typically involves reducing the nitro group to an amino group and esterifying the carboxylic acid to form the methyl ester. Common reagents include hydrogen gas with a palladium catalyst for reduction and methanol with an acid catalyst for esterification.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The amino and methoxyethyl groups facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activities. This compound has been investigated for several pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : It has been evaluated for its ability to reduce inflammation in cellular models, suggesting potential use in treating inflammatory diseases.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

Case Studies

- Antimicrobial Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for several tested strains, indicating promising antimicrobial potential.

- Anti-inflammatory Research : In a controlled study using murine models, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). The observed effects were dose-dependent, with higher doses leading to greater reductions in inflammation markers.

- Enzyme Interaction Studies : The compound's interaction with cyclooxygenase (COX) enzymes was assessed, revealing competitive inhibition characteristics. This suggests that it may serve as a lead compound for developing new anti-inflammatory drugs targeting COX pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-amino-4-((2-methoxyethyl)amino)benzoate | Different positioning of amino group | Moderate antimicrobial activity |

| Methyl 4-amino-2-methoxybenzoate | Lacks methoxyethyl group | Limited anti-inflammatory effects |

This compound stands out due to its specific structural arrangement that enhances its binding affinity and biological efficacy compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 4-amino-3-((2-methoxyethyl)amino)benzoate?

- Methodological Answer : The synthesis involves multi-step nucleophilic substitution and purification. For example, in analogous compounds, reactions are conducted under nitrogen at 85°C for 30 minutes using solvents like N,N-dimethylformamide (DMF) and catalysts such as tris(dibenzylideneacetone)dipalladium chloroform complex. Key parameters include stoichiometric ratios (e.g., 1.0–1.2 equiv. of reagents) and controlled temperatures (e.g., 0°C for exothermic steps) to avoid side reactions .

Q. How can researchers purify this compound effectively?

- Methodological Answer : Purification is typically achieved via C18 reverse-phase column chromatography using acetonitrile/water gradients, yielding >90% purity. Pre-purification steps may involve liquid-liquid extraction with solvents like ethyl acetate and washing with saline solutions to remove unreacted amines or acids .

Advanced Research Questions

Q. How can LCMS and HPLC data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : LCMS (e.g., m/z 428 [M+H]+) confirms molecular weight, while HPLC retention times (e.g., 0.61 minutes under SQD-FA05 conditions) help assess purity. For isomers, tandem MS/MS fragmentation or 2D NMR (e.g., H-C HSQC) can differentiate substitution patterns .

Q. What strategies mitigate low yields in the coupling of this compound with spirocyclic intermediates?

- Methodological Answer : Catalytic systems like Pd(dba)/Xantphos enhance Buchwald-Hartwig amination efficiency. Optimizing base choice (e.g., LiCl or KPO) and reaction time (e.g., 30 minutes at 85°C) improves yields to >75%. Side products, such as dehalogenated byproducts, are minimized using inert atmospheres .

Q. How do steric and electronic effects influence the reactivity of the 2-methoxyethylamino group in nucleophilic substitutions?

- Methodological Answer : The 2-methoxyethyl group’s electron-donating methoxy moiety enhances nucleophilicity but introduces steric hindrance. Computational modeling (DFT) or Hammett σ analysis can predict reactivity. Experimentally, substituting bulky electrophiles (e.g., 2-bromoethanol) with smaller analogs (e.g., methyl iodide) increases substitution rates .

Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary between 77% and 96% despite identical protocols?

- Analysis : Discrepancies arise from trace moisture in solvents (e.g., DMF) or inconsistent catalyst activation. Reproducibility requires strict anhydrous conditions (e.g., molecular sieves) and pre-stirring catalysts with ligands (e.g., Xantphos) to form active species. Batch-to-batch variability in starting materials (e.g., amine purity) also contributes .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing kinase inhibitors?

- Methodological Answer : The compound serves as a key intermediate in spirocyclic kinase inhibitors. Its amino and methoxy groups act as hydrogen-bond donors/acceptors, critical for ATP-binding pocket interactions. Post-functionalization via reductive amination or Suzuki-Miyaura coupling introduces diversity at the benzoate core .

Analytical Validation

Q. What spectroscopic techniques confirm the regioselectivity of the 2-methoxyethylamino substitution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.